Monocerin

概要

説明

モノセリンは、ジヒドロイソクマリンであり、様々な真菌種から生じるポリケチド代謝産物です。抗真菌、植物病原性、および殺虫特性を示すことが示されています。モノセリンは、ドレシュレラ・モノケラス、ドレシュレラ・ラベネリ、エクセロヒルルム・トルチカム、およびフザリウム・ラバルムから単離されています .

作用機序

モノセリンは、様々なメカニズムを通じてその効果を発揮します。植物では、G2からM期への移行を遅らせることによって、細胞周期進行に影響を与えます . ヒト細胞では、モノセリンは細胞の完全性を維持し、老化を防ぐことによって、細胞増殖を増加させます . これらのプロセスに関与する特定の分子標的と経路は、現在も調査中です。

類似の化合物との比較

モノセリンは、その幅広い生物活性のために、ジヒドロイソクマリンの中でユニークです。類似の化合物には、フザリン酸やゼアラレノンなどの他のポリケチド代謝産物があり、これらも抗真菌および殺虫特性を示します .

生化学分析

Biochemical Properties

Monocerin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is produced by polyketide synthases (PKSs) of fungi, which are Type I PKSs . The biosynthesis of this compound involves several enzymatic domains, including ketosynthase, ketoreductase, dehydrates, enol reductases, and cyclases . These enzymes facilitate the formation of an intermediate with a high degree of reductive modification, ultimately leading to the production of this compound . Additionally, this compound interacts with methyl transferase, which acts as a tailoring enzyme in its biosynthesis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human umbilical vein endothelial cells (HUVECs), this compound increases cell proliferation and does not induce cell senescence . It maintains cellular integrity and viability, with more than 80% cell viability observed after 24 hours of exposure at a concentration of 1.25 mM . This compound also influences cell signaling pathways and gene expression, contributing to its potential pharmaceutical applications in regenerative medicine .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the growth of certain phytopathogenic fungi and bacteria by interfering with their metabolic processes . The formation of an enolate ion on the carbon three carbons away from sulfur allows aldol addition onto the carbonyl six carbons distant along the chain, producing a secondary alcohol . This is followed by dehydration to form an alkene and enolization to stabilize the aromatic ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound maintains its stability and biological activity for extended periods . After 24 hours of exposure to this compound at 1.25 mM, there is a high percentage of cell viability and low levels of apoptosis and necrosis in HUVECs . Long-term studies have demonstrated that this compound does not induce cell senescence and maintains cellular integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to be effective in inhibiting the growth of certain plant pathogens and insects . At higher dosages, this compound may exhibit toxic or adverse effects . For example, it has been observed to reduce root elongation in pre-germinated seeds of certain plant species when used at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The biosynthesis of this compound involves the assembly of a heptaketide intermediate, which undergoes several reductive modifications and cyclization reactions to form the final product . Enzymes such as ketosynthase, ketoreductase, and methyl transferase play crucial roles in these metabolic pathways . This compound also affects metabolic flux and metabolite levels in the organisms it interacts with .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by these interactions, which can affect its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can exert its biochemical effects .

準備方法

合成経路と反応条件

モノセリンの新規合成は、3-ブテン-1-オールから15工程、15.5%の総収率で達成されました。重要な工程には、加水分解的動的分割、ジュリアオレフィン化、分子内タンデム・シャープレス不斉ジヒドロキシ化-SN2環化、および銅媒介タンデムシアノ化-環化が含まれます .

工業生産方法

モノセリンは、通常、単離された真菌種の発酵によって生成されます。

化学反応の分析

反応の種類

モノセリンは、酸化、還元、および置換を含む様々な化学反応を起こします。これらの反応で使用される特定の試薬と条件は異なる場合がありますが、一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、モノセリンの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は化合物の還元形の生成につながる可能性があります .

科学的研究の応用

モノセリンは、幅広い科学研究の応用があります。

類似化合物との比較

Monocerin is unique among dihydroisocoumarins due to its broad range of biological activities. Similar compounds include other polyketide metabolites like fusaric acid and zearalenone, which also display antifungal and insecticidal properties .

生物活性

Monocerin, a polyketide compound originally isolated from the fungus Drechslera monoceras, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological properties, including its antimicrobial, insecticidal, and phytotoxic effects. The findings are supported by various research studies and case analyses.

1. Overview of this compound

This compound is categorized as a dihydroisocoumarin derivative, which is known for its broad spectrum of biological activities. It was first isolated in 1970 and has since been studied for its potential applications in agriculture and medicine due to its antifungal, insecticidal, and antimalarial properties .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Activity : Research indicates that this compound has effective activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound against these bacteria were found to be as low as 15.62 µg/ml .

- Fungal Activity : this compound also demonstrates potent antifungal effects. It has been shown to inhibit the growth of pathogenic fungi, making it a candidate for agricultural use against crop diseases .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Escherichia coli | 15.62 | 250 |

| Staphylococcus aureus | 62.5 | - |

| Pseudomonas aeruginosa | 15.62 | - |

| Bacillus subtilis | 15.62 | 62.5 |

| Salmonella Typhimurium | 31.25 | - |

2.2 Insecticidal Properties

This compound has been reported to possess insecticidal activity, particularly against pests affecting crops. Studies have demonstrated that it can effectively reduce pest populations, thereby protecting agricultural yields .

2.3 Phytotoxic Effects

This compound's phytotoxic properties have been documented in various studies. It inhibits seedling growth in several plant species, including johnsongrass, indicating its potential as a herbicide . The compound's ability to affect plant growth is attributed to its interference with physiological processes.

3.1 Antimalarial Activity

In addition to its antimicrobial and phytotoxic properties, this compound has shown promising antimalarial activity against Plasmodium falciparum, with an IC50 value of approximately 680 nM . This highlights this compound's potential role in developing treatments for malaria.

3.2 Agricultural Applications

A case study conducted on the application of this compound in agriculture demonstrated its effectiveness in controlling powdery mildew in wheat crops. The compound significantly reduced disease incidence and improved crop health .

4. Synthesis and Structural Analysis

The synthesis of this compound has been achieved through various methods, including total synthesis approaches that focus on optimizing yield and purity . Structural analysis using NMR and mass spectrometry has confirmed the identity of this compound and elucidated its chemical properties.

Table 2: Synthesis Overview of this compound

| Method | Yield (%) | Steps |

|---|---|---|

| Asymmetric Synthesis | 9 | 10 |

| Total Synthesis | 8.6 | 11 |

特性

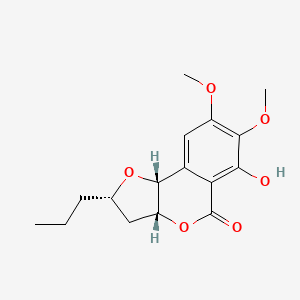

IUPAC Name |

(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYQNUBOZLPGDH-OLXJLDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184361 | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30270-60-1 | |

| Record name | Monocerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30270-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030270601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C424U3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。